molecular formula C11H12N2 B1403447 3-Ethynyl-2-(pyrrolidin-1-yl)pyridine CAS No. 1824338-49-9

3-Ethynyl-2-(pyrrolidin-1-yl)pyridine

Cat. No. B1403447
M. Wt: 172.23 g/mol
InChI Key: LEGKFSNGDVXAIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynyl-2-(pyrrolidin-1-yl)pyridine , also known as 2-(Pyrrolidin-1-yl)pyridine , is a nitrogen-containing heterocyclic compound. Its chemical structure consists of a pyridine ring fused with a pyrrolidine ring, where the pyrrolidine moiety is attached to the pyridine at position 2. The ethynyl group (C≡CH) further extends from the pyridine ring. This compound exhibits interesting pharmacological properties due to its unique structural features .


Synthesis Analysis

  • Ring Construction : Researchers have synthesized this compound by constructing the pyrrolidine ring from different cyclic or acyclic precursors. The reaction conditions and synthetic pathways vary, but the goal is to form the pyrrolidine-pyridine fusion .
  • Functionalization of Preformed Pyrrolidine Rings : Another approach involves functionalizing preformed pyrrolidine rings, such as proline derivatives, to introduce the ethynyl group and complete the pyridine-pyrrolidine linkage .

Molecular Structure Analysis

  • The ethynyl group attached to the pyridine ring .

Chemical Reactions Analysis

  • Cyclization Reactions : The pyrrolidine and pyridine rings may participate in cyclization reactions to form more complex structures .

Physical And Chemical Properties Analysis

  • Stability : Assessing its stability under different conditions is crucial for drug development .

Safety And Hazards

  • Environmental Impact : Consider its environmental impact during synthesis and disposal .

Future Directions

  • Optimization : Fine-tune the compound’s properties for therapeutic applications .

properties

IUPAC Name

3-ethynyl-2-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-2-10-6-5-7-12-11(10)13-8-3-4-9-13/h1,5-7H,3-4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGKFSNGDVXAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(N=CC=C1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynyl-2-(pyrrolidin-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethynyl-2-(pyrrolidin-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Ethynyl-2-(pyrrolidin-1-yl)pyridine
Reactant of Route 3
Reactant of Route 3
3-Ethynyl-2-(pyrrolidin-1-yl)pyridine
Reactant of Route 4
Reactant of Route 4
3-Ethynyl-2-(pyrrolidin-1-yl)pyridine
Reactant of Route 5
Reactant of Route 5
3-Ethynyl-2-(pyrrolidin-1-yl)pyridine
Reactant of Route 6
Reactant of Route 6
3-Ethynyl-2-(pyrrolidin-1-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.